molecular formula C19H24N4O B6489117 N-cyclohexyl-1-(pyridin-3-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide CAS No. 899961-18-3

N-cyclohexyl-1-(pyridin-3-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide

Cat. No. B6489117
CAS RN: 899961-18-3
M. Wt: 324.4 g/mol
InChI Key: QIPCAHTVPMHTRO-UHFFFAOYSA-N
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Description

“N-cyclohexyl-1-(pyridin-3-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide” is a complex organic compound. It contains a pyrrolopyrazine core, which is a bicyclic structure consisting of a pyrrole ring fused with a pyrazine ring. The pyrrolopyrazine core is substituted at one position by a carboxamide group linked to a cyclohexyl group, and at another position by a pyridine ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolopyrazine core, the introduction of the pyridine ring, and the attachment of the carboxamide group. The exact synthetic route would depend on the starting materials and the specific conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of several nitrogen-containing rings, including the pyrrole, pyrazine, and pyridine rings. The cyclohexyl group would provide some steric bulk, and the carboxamide group could participate in hydrogen bonding .


Chemical Reactions Analysis

As a nitrogen-containing heterocyclic compound, this molecule could potentially participate in a variety of chemical reactions. The pyrrole, pyrazine, and pyridine rings could act as nucleophiles or electrophiles in different contexts, and the carboxamide group could be involved in condensation or hydrolysis reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple nitrogen-containing rings could contribute to its polarity, solubility, and reactivity. The cyclohexyl group could affect its lipophilicity and membrane permeability .

Future Directions

Given the biological activities exhibited by other pyrrolopyrazine derivatives, this compound could be of interest for further study. Potential areas of research could include the synthesis of analogs, the investigation of its biological activity, and the exploration of its mechanism of action .

properties

IUPAC Name

N-cyclohexyl-1-pyridin-3-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O/c24-19(21-16-7-2-1-3-8-16)23-13-12-22-11-5-9-17(22)18(23)15-6-4-10-20-14-15/h4-6,9-11,14,16,18H,1-3,7-8,12-13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIPCAHTVPMHTRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)N2CCN3C=CC=C3C2C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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